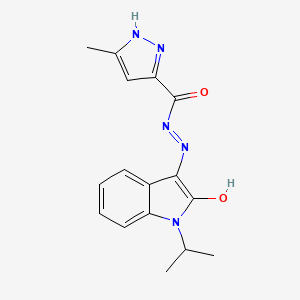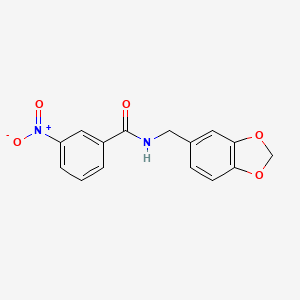
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide (DMT) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. One proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative stress. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide. One area of interest is the development of new derivatives of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its ease of synthesis and diverse biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a relatively straightforward process that involves the reaction of 2,3-dimethylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The resulting product is then purified using column chromatography. The chemical structure of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is shown in Figure 1.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-12(11(10)2)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPKHCJMMOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)


![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)



